molecular formula C9H13NO2 B8636329 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol

2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol

Cat. No. B8636329
M. Wt: 167.20 g/mol
InChI Key: OKGBUKOLAPLDOZ-UHFFFAOYSA-N
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Patent
US07863300B2

Procedure details

To a solution of 100 g (0.655 mol) 2-(5-ethyl-pyridin-2-yl)-ethanol in 500 mL acetic acid was added 118 g (1.049 mol) 30% hydrogen peroxide at 25-30° C. Reaction mixture was refluxed at 100° C. (tlc) for 14 hr. After completion of the reaction acetic acid was removed under vacuum, and the residual mass was poured in excess water and made alkaline by 10% Na2CO3 solution. Product was extracted with ethyl acetate and after concentrating ethyl acetate in vacuo, 89.58 g (81%) crystalline product was obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][OH:11])=[N:7][CH:8]=1)[CH3:2].[OH:12]O>C(O)(=O)C>[CH3:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][OH:11])=[N+:7]([O-:12])[CH:8]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)CCO
Name
Quantity
118 g
Type
reactant
Smiles
OO
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
ADDITION
Type
ADDITION
Details
the residual mass was poured in excess water
EXTRACTION
Type
EXTRACTION
Details
Product was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating ethyl acetate in vacuo

Outcomes

Product
Name
Type
product
Smiles
CCC1=C[N+](=C(C=C1)CCO)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 89.58 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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